2-Chloro-3-fluoropyridin-4-amine hydrochloride
Description
Overview of Pyridine Derivatives in Chemical Science
Pyridine derivatives constitute a foundational class of heterocyclic compounds characterized by a six-membered aromatic ring containing one nitrogen atom. Their structural versatility enables diverse chemical modifications, making them indispensable in pharmaceuticals, agrochemicals, and materials science. Key properties include:
- Electron-deficient aromaticity : Facilitates nucleophilic substitutions and metal-catalyzed cross-coupling reactions.
- Bioisosteric potential : Pyridine rings often replace benzene in drug design to modulate solubility, metabolic stability, and target binding.
Table 1: Applications of Pyridine Derivatives
| Application | Example Compounds | Key Role |
|---|---|---|
| Pharmaceuticals | Nicotinamide, Isoniazid | Enzyme inhibition, antimicrobial |
| Agrochemicals | Chlorpyrifos, Paraquat | Pesticide intermediates |
| Coordination Chemistry | Bipyridines | Ligands for catalytic complexes |
Historical Context of Halogenated Aminopyridines
Halogenated aminopyridines emerged as critical intermediates in the mid-20th century, driven by the need for bioactive molecules with enhanced physicochemical properties. Key milestones include:
- 1950s–1970s : Development of halogenation techniques (e.g., Bönnemann cyclization) enabled efficient synthesis of chloro- and fluoropyridines.
- 1980s–2000s : Advances in regioselective amination (e.g., Buchwald-Hartwig coupling) allowed precise functionalization of halogenated pyridines.
- 2010s–Present : Catalytic methods (e.g., photoinduced cycloadditions) improved sustainability and scalability.
The introduction of fluorine atoms, in particular, became a strategic tool for enhancing metabolic stability and membrane permeability in drug candidates.
Significance of 2-Chloro-3-fluoropyridin-4-amine Hydrochloride in Scientific Research
This compound (CAS 1227577-03-8) is a structurally unique halogenated aminopyridine with dual functionality:
- Reactive sites : Chlorine (C2) and fluorine (C3) enable sequential cross-coupling, while the amine (C4) serves as a handle for further derivatization.
- Pharmaceutical relevance : Intermediate in kinase inhibitors (e.g., Plasmodium falciparum CDPK1 inhibitors) and antimicrobial agents.
Table 2: Physicochemical Properties
Its crystalline hydrochloride salt form enhances stability for storage and handling.
Research Objectives and Scope
Current research focuses on three primary areas:
- Synthetic optimization : Developing one-pot methodologies to reduce purification steps (e.g., tandem deprotection-amination).
- Biological target exploration : Screening for activity against neurodegenerative disease targets (e.g., acetylcholinesterase in Alzheimer’s).
- Materials science applications : Investigating coordination chemistry with transition metals for catalytic systems.
Properties
IUPAC Name |
2-chloro-3-fluoropyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2.ClH/c6-5-4(7)3(8)1-2-9-5;/h1-2H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGIZUVTUDHJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-02-5 | |
| Record name | 2-chloro-3-fluoropyridin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Primary Synthetic Route: Deprotection of tert-Butyl Carbamate Intermediate
The most extensively documented method for synthesizing 2-chloro-3-fluoropyridin-4-amine hydrochloride originates from Hoffmann-La Roche’s patented procedure. This two-stage process begins with the deprotection of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester, followed by hydrochloride salt formation.
Reaction Conditions and Mechanism
In the first stage, trifluoroacetic acid (5 mL) reacts with the tert-butyl carbamate precursor (1.9 g, 7.7 mmol) in dichloromethane (10 mL) under ambient temperature for 5 hours. The trifluoroacetic acid protonates the carbamate’s oxygen, cleaving the tert-butoxycarbonyl (Boc) protecting group via acid-catalyzed hydrolysis. This generates the free amine intermediate, 2-chloro-3-fluoropyridin-4-amine, which is subsequently concentrated under reduced pressure.
The second stage involves dissolving the crude product in dichloromethane and purifying it via column chromatography on an NH2-functionalized silica gel cartridge. A gradient elution of 0–10% methanol in dichloromethane isolates the amine with 94% yield. Final treatment with hydrochloric acid in methanol yields the hydrochloride salt.
Table 1: Reaction Parameters for Deprotection and Salt Formation
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Reagent | Trifluoroacetic acid | Hydrochloric acid |
| Solvent | Dichloromethane | Methanol/dichloromethane |
| Temperature | 20°C | Ambient |
| Duration | 5 hours | Not specified |
| Yield | 94% | Quantitative |
Spectroscopic Validation
Nuclear magnetic resonance (NMR) analysis of the free amine intermediate confirms structural integrity:
Alternative Methodologies: Hydrogenation and Catalytic Dechlorination
While less common, catalytic hydrogenation approaches provide alternative pathways. A Chinese patent detailing the synthesis of analogous pyridine derivatives suggests adaptability for 2-chloro-3-fluoropyridin-4-amine hydrochloride.
Reductive Dechlorination with Palladium Catalysts
Using 2,3,6-trichloro-5-fluoropyridine as a precursor, hydrogenation at 0.1–2.0 MPa H2 pressure and 15°C in methanol with a palladium/activated carbon catalyst selectively removes chlorine at the 6-position. Although this method primarily targets 2-chloro-3-trifluoromethylpyridine, substituting the trifluoromethyl group with fluorine could yield the desired compound.
Table 2: Catalytic Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (20% water content) |
| Solvent | Methanol |
| Temperature | 15°C |
| H2 Pressure | 0.1 MPa |
| Duration | 16 hours |
Purification and Analytical Techniques
Industrial Scalability and Cost Considerations
The tert-butyl carbamate route’s high yield (94%) and mild reaction conditions make it economically viable for large-scale production. However, trifluoroacetic acid’s corrosivity and dichloromethane’s environmental impact pose challenges. Alternative solvents like ethanol or isopropanol, as suggested in analogous syntheses, may reduce ecological footprint without compromising efficiency.
Emerging Strategies: Flow Chemistry and Continuous Processing
Recent advances in continuous flow systems could optimize the deprotection step by improving heat and mass transfer. A microreactor operating at elevated temperatures (50–60°C) might reduce reaction time from 5 hours to under 30 minutes, though this remains speculative without direct experimental data.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, ammonia, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-fluoropyridin-4-amine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with specific enzymes and receptors, making it valuable in drug development.
- Anticancer Activity : Recent studies have highlighted its potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The compound has shown the ability to induce apoptosis and inhibit cell proliferation more effectively than conventional treatments such as 5-Fluorouracil.
Material Science
The compound is also employed in the development of advanced materials, particularly conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
Biological Research
In biological research, 2-Chloro-3-fluoropyridin-4-amine hydrochloride serves as a tool for studying molecular interactions and cellular processes. It has been used to investigate signaling pathways and gene expression, contributing to a better understanding of various biological mechanisms.
In Vivo Studies
In a study involving Balb/C mice, varying doses of 2-Chloro-3-fluoropyridin-4-amine hydrochloride were administered. The pharmacokinetic profile indicated sustained plasma concentrations over time, supporting its potential therapeutic applications.
Cell Line Experiments
In vitro assays on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that the compound significantly induced apoptosis and inhibited cell proliferation compared to standard treatments.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both a reactive amine group and halogen atoms allows it to participate in various chemical interactions and transformations, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues of 2-chloro-3-fluoropyridin-4-amine hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Position and Reactivity : The position of chlorine and fluorine significantly impacts reactivity. For example, 3-chloro-4-fluoropyridin-2-amine hydrochloride (CID 72217384) exhibits reduced nucleophilic substitution at the amine due to steric hindrance from adjacent halogens .
Methyl vs. Amine Groups : Replacing the amine with a methyl group (e.g., 881891-82-3) decreases solubility but improves stability under acidic conditions, making it suitable for herbicide formulations .
Phenyl-Substituted Derivatives : Compounds like 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride show extended conjugation, enhancing binding affinity in kinase inhibitors .
Physicochemical and Commercial Comparison
Biological Activity
2-Chloro-3-fluoropyridin-4-amine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chlorine and fluorine substituent on the pyridine ring. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.
The molecular formula of 2-Chloro-3-fluoropyridin-4-amine hydrochloride is , with a molecular weight of approximately 150.55 g/mol. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that 2-Chloro-3-fluoropyridin-4-amine hydrochloride exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, which is crucial for drug design.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various pyridine derivatives, 2-Chloro-3-fluoropyridin-4-amine hydrochloride demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that 2-Chloro-3-fluoropyridin-4-amine hydrochloride inhibited cell growth with IC50 values of approximately 15 µM for MCF-7 and 25 µM for A549 cells. This suggests that the compound may induce apoptosis or cell cycle arrest in these cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 25 |
The proposed mechanism of action involves the compound's interaction with specific cellular targets, including enzymes associated with cancer progression and microbial resistance. For instance, it may act as an inhibitor of protein kinases involved in cell signaling pathways critical for tumor growth.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal demonstrated that formulations containing 2-Chloro-3-fluoropyridin-4-amine hydrochloride showed enhanced antimicrobial activity when combined with other agents, suggesting synergistic effects.
- Case Study on Cancer Cell Lines : Another investigation focused on the effects of this compound on MCF-7 cells reported an increase in caspase activity, indicating the induction of apoptosis. The study highlighted the potential for this compound to be developed into a therapeutic agent for breast cancer treatment.
Q & A
Q. What are the optimized synthetic routes for 2-chloro-3-fluoropyridin-4-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and amination of pyridine derivatives. Key steps include:
- Nucleophilic substitution using fluorinating agents (e.g., KF) under controlled temperatures (80–120°C).
- Amination via Buchwald-Hartwig coupling or direct NH₃ gas introduction, requiring Pd catalysts and inert atmospheres .
- Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol.
- Critical parameters : Reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometry of fluorinating agents.
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Halogenation-Amination | 65–75 | ≥98% | 100°C, Pd(OAc)₂ catalyst |
| Direct Fluorination | 50–60 | 95–97% | 120°C, KF/DMF |
Q. What analytical techniques are recommended to confirm the structural integrity and purity of 2-chloro-3-fluoropyridin-4-amine hydrochloride?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.8–8.5 ppm) and chloride counterion integration.
- LC-MS (ESI+) : Detect molecular ion peaks at m/z 165.5 [M+H]⁺ and isotopic patterns for Cl/F .
- HPLC : Monitor purity using a C18 column, isocratic elution (acetonitrile/water + 0.1% TFA), and UV detection at 254 nm .
| Technique | Parameters | Detection Limit |
|---|---|---|
| HPLC | 70:30 ACN/H₂O, 1.0 mL/min | 0.1% impurities |
| LC-MS | ESI+, 200–400 m/z | 1 ppm |
Q. How should researchers evaluate the stability of 2-chloro-3-fluoropyridin-4-amine hydrochloride under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.
- Humidity testing : Expose to 75% relative humidity; assess hygroscopicity and hydrolysis.
- Light sensitivity : Use ICH Q1B guidelines (UV/visible light exposure).
| Condition | Degradation (%) at 30 Days | Key Degradants |
|---|---|---|
| 40°C | ≤2% | Dehalogenated byproducts |
| 75% RH | ≤5% | Hydrolyzed amine |
Advanced Research Questions
Q. How does 2-chloro-3-fluoropyridin-4-amine hydrochloride participate in cross-coupling reactions, and what catalytic systems are most effective?
- Methodological Answer : The compound acts as a directing group in Suzuki-Miyaura or Ullmann couplings:
- Catalysts : Pd(PPh₃)₄ or CuI/1,10-phenanthroline.
- Solvent optimization : Use toluene/EtOH (3:1) for Suzuki; DMSO for Ullmann.
- Challenges : Fluorine’s electronegativity may reduce reactivity; pre-activation with LiHMDS improves yields .
| Reaction Type | Catalyst | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | 60–70 |
| Ullmann | CuI/1,10-phen | 40–50 |
Q. What computational methods can predict the reactivity of 2-chloro-3-fluoropyridin-4-amine hydrochloride in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Apply density functional theory (DFT) to model transition states:
- Software : Gaussian 16 with B3LYP/6-31G(d) basis set.
- Key metrics : Activation energy (ΔG‡), Fukui indices for electrophilicity.
- Findings : Fluorine at C3 increases electron-withdrawing effects, lowering ΔG‡ for SNAr at C2 .
| Position | Fukui Index (f⁻) | ΔG‡ (kcal/mol) |
|---|---|---|
| C2 | 0.45 | 18.2 |
| C4 | 0.12 | 32.7 |
Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Systematically test solubility using:
- Phase-solubility analysis : Measure saturation concentrations in DMSO, water, and THF.
- Controlled pH : Adjust with HCl/NaOH to assess protonation effects.
- Contradiction source : Discrepancies arise from hydrochloride salt dissociation; use DLS to detect aggregates .
| Solvent | Solubility (mg/mL) | pH Dependence |
|---|---|---|
| DMSO | 120 ± 10 | None |
| H₂O | 25 ± 5 | pH <3: >50 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
